An In-Depth Technical Guide to the Spectral Analysis of Methyl 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylate
An In-Depth Technical Guide to the Spectral Analysis of Methyl 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylate
For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Methyl 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylate, a substituted pyrazole, represents a class of compounds with significant potential in various therapeutic areas.[1][2][3] This guide provides a comprehensive, in-depth analysis of the expected spectral data for this molecule, grounded in established principles and comparative data from related structures. We will explore the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.
Molecular Structure and its Spectroscopic Implications
The structure of methyl 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylate (C₇H₉BrN₂O₂) dictates its spectral characteristics. The pyrazole ring is an aromatic heterocycle, and its substituents—a bromine atom, two methyl groups, and a methyl carboxylate group—each provide unique spectroscopic signatures. Understanding the interplay of these features is key to accurate spectral interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule.[4] For methyl 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylate, both ¹H and ¹³C NMR are indispensable.
¹H NMR Spectroscopy: Mapping the Proton Environment
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
Expected ¹H NMR Spectral Data (Predicted)
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| N-CH₃ (at position 1) | 3.8 - 4.1 | Singlet | 3H | The methyl group attached to the nitrogen atom is deshielded by the electronegative nitrogen and the aromatic pyrazole ring. |
| C-CH₃ (at position 3) | 2.3 - 2.6 | Singlet | 3H | The methyl group on the pyrazole ring is expected to appear in the typical range for methyl groups on an aromatic ring. |
| O-CH₃ (ester) | 3.7 - 3.9 | Singlet | 3H | The methyl group of the ester is deshielded by the adjacent oxygen atom. |
Expertise in Action: Why these Chemical Shifts?
The predicted chemical shifts are based on the analysis of similar pyrazole structures. For instance, in 1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole, the methyl protons appear at 2.26 and 2.28 ppm.[5] The N-methyl and O-methyl groups in our target molecule are expected to be further downfield due to the electronic environment of the pyrazole ring and the carboxylate group. The absence of protons on the pyrazole ring itself means we will not see any signals in the aromatic region originating from the core heterocycle, nor will there be any spin-spin coupling between protons on the ring.
Experimental Protocol: ¹H NMR Acquisition
A standard protocol for acquiring a high-quality ¹H NMR spectrum is as follows:
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Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a good first choice for many organic molecules.
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Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
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Acquisition Parameters:
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Pulse Angle: 30-45°
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Spectral Width: 10-15 ppm
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Relaxation Delay: 1-2 seconds
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Number of Scans: 16-32
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Data Processing:
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Apply Fourier transformation to the Free Induction Decay (FID).
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Phase correct the spectrum.
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Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0 ppm.[6]
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Integrate the signals to determine the relative proton counts.
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Workflow for NMR Analysis
Caption: Workflow for NMR sample analysis.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
The ¹³C NMR spectrum provides information about the different types of carbon atoms in the molecule.
Expected ¹³C NMR Spectral Data (Predicted)
| Carbon | Expected Chemical Shift (δ, ppm) | Rationale |
| C=O (ester) | 160 - 165 | The carbonyl carbon of the ester is highly deshielded. |
| C5 (pyrazole ring) | 140 - 145 | The carbon atom attached to the carboxylate group is deshielded. |
| C3 (pyrazole ring) | 148 - 152 | The carbon atom at position 3 is typically downfield in pyrazole rings. |
| C4 (pyrazole ring) | 90 - 95 | The carbon atom bearing the bromine atom is significantly shielded by the halogen's electronic effects. |
| O-CH₃ (ester) | 51 - 54 | Typical chemical shift for an ester methyl carbon. |
| N-CH₃ (at position 1) | 35 - 40 | The N-methyl carbon is deshielded by the nitrogen atom. |
| C-CH₃ (at position 3) | 12 - 16 | Typical chemical shift for a methyl group on an aromatic ring. |
Expertise in Action: Interpreting the ¹³C Spectrum
The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment. The C4 carbon bearing the bromine atom is expected to be the most upfield of the ring carbons due to the "heavy atom effect" of bromine. The C3 and C5 carbons are deshielded by the adjacent nitrogen atoms and the electron-withdrawing carboxylate group. The carbonyl carbon of the ester will be the most downfield signal in the spectrum. These predictions are based on data from related substituted pyrazoles.[5]
Experimental Protocol: ¹³C NMR Acquisition
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Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.
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Instrumentation: Use the same NMR spectrometer.
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Acquisition Parameters:
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Pulse Program: A proton-decoupled experiment is standard to produce a spectrum with singlets for each carbon.
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Spectral Width: 200-250 ppm
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Relaxation Delay: 2-5 seconds
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Number of Scans: 1024 or more scans are typically required for a good signal-to-noise ratio.
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Data Processing: Similar to ¹H NMR, including Fourier transformation, phasing, and calibration.
Mass Spectrometry (MS): Determining the Molecular Weight and Formula
Mass spectrometry provides the exact molecular weight of the compound and can offer clues about its structure through fragmentation patterns.
Expected Mass Spectrometry Data
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Molecular Formula: C₇H₉BrN₂O₂
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Monoisotopic Mass: 231.9847 g/mol [7]
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Expected Molecular Ion Peaks (M⁺): Due to the presence of bromine, we expect to see two peaks of nearly equal intensity for the molecular ion: one for the ⁷⁹Br isotope and one for the ⁸¹Br isotope. These will appear at m/z values corresponding to [C₇H₉⁷⁹BrN₂O₂]⁺ and [C₇H₉⁸¹BrN₂O₂]⁺.
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Common Adducts: In electrospray ionization (ESI), common adducts such as [M+H]⁺, [M+Na]⁺, and [M+K]⁺ are often observed.[7]
Predicted High-Resolution Mass Spectrometry (HRMS) Data
| Adduct | Calculated m/z |
| [M+H]⁺ | 232.9920 |
| [M+Na]⁺ | 254.9740 |
Experimental Protocol: Mass Spectrometry
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Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
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Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred for accurate mass measurements.
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Ionization Method: Electrospray ionization (ESI) is a common and gentle ionization technique for this type of molecule.
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Data Analysis: Analyze the resulting spectrum for the molecular ion peaks and their isotopic pattern. Use the accurate mass measurement to confirm the elemental composition.
Mass Spectrometry Workflow
Sources
- 1. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 5. rsc.org [rsc.org]
- 6. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]
- 7. PubChemLite - Methyl 4-bromo-1,3-dimethyl-1h-pyrazole-5-carboxylate (C7H9BrN2O2) [pubchemlite.lcsb.uni.lu]
